(-)-beta-Copaene chemical structure and properties
(-)-beta-Copaene chemical structure and properties
An In-depth Technical Guide to (-)-beta-Copaene: Chemical Structure, Properties, and Biological Activities
Introduction
(-)-beta-Copaene is a naturally occurring tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plant species.[1] As a volatile organic compound, it contributes to the characteristic aroma of many plants.[1] Belonging to the class of sesquiterpenoids, which are terpenes with three isoprene units, (-)-beta-copaene has garnered scientific interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
(-)-beta-Copaene is characterized by a unique tricyclic structure containing a methyl, an isopropyl, and an exocyclic methylene group.[2] Its chemical identity is established by various identifiers, as detailed below.
| Identifier | Value | Source(s) |
| IUPAC Name | (1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | [2][3] |
| Molecular Formula | C₁₅H₂₄ | [3][4][5] |
| Molecular Weight | 204.35 g/mol | [3][4][5] |
| CAS Number | 317819-78-6, 18252-44-3 | [1][3][4][6] |
| InChI Key | UPVZPMJSRSWJHQ-BTFPBAQTSA-N | [1] |
| SMILES | CC(C)[C@@H]1CC[C@]2([C@@H]3[C@H]1C2C(=C)CC3)C | [1] |
| ChEBI ID | CHEBI:64799 | [1][6] |
| PubChem CID | 57339298 | [1][7] |
Physicochemical Properties
The physicochemical properties of (-)-beta-copaene are crucial for its extraction, purification, and formulation in research and development.
| Property | Value | Source(s) |
| Appearance | Clear Colorless Oil | [4][5] |
| Boiling Point | 254.0 to 256.0 °C at 760 mm Hg | [8] |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 105.0 °C (221.0 °F) | [1][8] |
| Vapor Pressure (Estimated) | 0.025 mmHg at 25.00 °C | [1][8] |
| Water Solubility (Estimated) | 0.271 mg/L at 25 °C | [1][8] |
| logP (Octanol/Water) | 4.271 to 6.128 (Estimated) | [1][8] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |
Biosynthesis Pathway
The biosynthesis of (-)-beta-copaene in plants originates from the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] The condensation of these units forms the C15 precursor, farnesyl diphosphate (FPP). A specific sesquiterpene synthase, beta-copaene synthase, then catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic structure of (-)-beta-copaene.[1][2]
Biological Activities
(-)-beta-Copaene has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research.
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Antioxidant Activity : In a study on human lymphocytes, copaene at concentrations of 50 and 100 mg/L was shown to increase the total antioxidant capacity (TAC) of the cells, suggesting a role in mitigating oxidative stress.[1][9][10]
-
Cytotoxicity : The same study found that at high concentrations (200 and 400 mg/L), copaene significantly reduced cell proliferation in human lymphocytes, as determined by LDH and MTT assays.[9][10]
-
Genotoxicity : Investigations using sister chromatid exchange (SCE) and micronucleus (MN) assays on human lymphocytes indicated that copaene is not genotoxic at the tested concentrations.[9][10]
-
Antimicrobial and Anti-inflammatory Properties : Sesquiterpenes, including copaene, are generally attributed with antimicrobial and anti-inflammatory effects, though specific studies on (-)-beta-copaene are preliminary.[2][9]
-
Insect Attractant : The compound is known to be an attractant for certain insects, such as the Mediterranean fruit fly, which is relevant for pest management strategies.[2]
Experimental Protocols
Isolation and Purification from Natural Sources
(-)-beta-Copaene is typically isolated from the essential oils of plants. The general workflow involves extraction, distillation, and chromatography.
Methodology:
-
Extraction : The essential oil is extracted from the source plant material (e.g., leaves of Copaifera) using steam distillation or solvent extraction.[1]
-
Fractional Distillation : The crude essential oil is subjected to fractional distillation under reduced pressure. This separates compounds based on their boiling points, and fractions enriched in sesquiterpenes are collected.[1]
-
Column Chromatography : Further purification is achieved using column chromatography on a stationary phase like silica gel or alumina.[1] A non-polar solvent system is typically used for elution.
-
High-Performance Liquid Chromatography (HPLC) : For higher purity, the collected fractions can be subjected to HPLC.[1]
-
Sample Preparation : The enriched fraction is dissolved in a suitable solvent.
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Separation : The sample is injected into the HPLC system. A UV detector is commonly used for monitoring the elution.
-
Collection : The fraction corresponding to the (-)-beta-copaene peak is collected.
-
Solvent Removal : The solvent is evaporated under reduced pressure to yield the pure compound.[1]
-
-
Identification : The final product is identified and its purity confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of beta-copaene shows a characteristic molecular ion peak (M+) at m/z 204.[1]
Cytotoxicity and Genotoxicity Assessment Workflow
The following protocol outlines the assessment of (-)-beta-copaene's effects on human lymphocyte cells in vitro, based on described methodologies.[9][10]
Methodology: MTT Assay for Cell Viability
-
Cell Seeding : Seed human lymphocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
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Compound Treatment : Prepare serial dilutions of (-)-beta-copaene in the culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include untreated cells (negative control) and a vehicle control.[1]
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Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Conclusion
(-)-beta-Copaene is a sesquiterpene with a well-defined chemical structure and a spectrum of interesting biological activities.[1] Its potential as an antioxidant and its cytotoxic effects at higher concentrations warrant further investigation for drug development.[1][9][10] The protocols and data presented in this guide serve as a resource for researchers exploring the therapeutic potential of this natural compound. Future studies should aim to elucidate the specific molecular targets and signaling pathways to fully understand its mechanism of action.[1]
References
- 1. (-)-beta-Copaene | 317819-78-6 | Benchchem [benchchem.com]
- 2. Buy (-)-beta-Copaene | 317819-78-6 [smolecule.com]
- 3. (-)-beta-Copaene | C15H24 | CID 21722369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-β-Copaene | 317819-78-6 [chemicalbook.com]
- 5. (-)-β-Copaene CAS#: 317819-78-6 [m.chemicalbook.com]
- 6. Copaene - Wikipedia [en.wikipedia.org]
- 7. beta-Copaene | C15H24 | CID 57339298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-copaene, 18252-44-3 [thegoodscentscompany.com]
- 9. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
